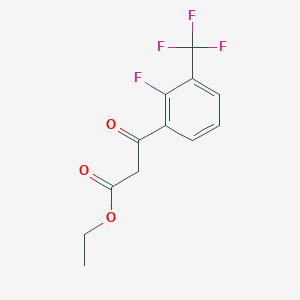

Ethyl 3-(2-fluoro-3-(trifluoromethyl)phenyl)-3-oxopropanoate

CAS No.:

Cat. No.: VC16227189

Molecular Formula: C12H10F4O3

Molecular Weight: 278.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10F4O3 |

|---|---|

| Molecular Weight | 278.20 g/mol |

| IUPAC Name | ethyl 3-[2-fluoro-3-(trifluoromethyl)phenyl]-3-oxopropanoate |

| Standard InChI | InChI=1S/C12H10F4O3/c1-2-19-10(18)6-9(17)7-4-3-5-8(11(7)13)12(14,15)16/h3-5H,2,6H2,1H3 |

| Standard InChI Key | KGRBRTLFXGGCMZ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC(=O)C1=C(C(=CC=C1)C(F)(F)F)F |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Ethyl 3-(2-fluoro-3-(trifluoromethyl)phenyl)-3-oxopropanoate belongs to the class of β-keto esters, featuring a propanoate backbone linked to a substituted aromatic ring. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | ethyl 3-[2-fluoro-3-(trifluoromethyl)phenyl]-3-oxopropanoate | |

| Molecular Formula | ||

| Molecular Weight | 278.20 g/mol | |

| SMILES | CCOC(=O)CC(=O)C1=C(C(=CC=C1)C(F)(F)F)F | |

| InChIKey | KGRBRTLFXGGCMZ-UHFFFAOYSA-N |

The compound’s structure is distinguished by the ortho-fluoro and meta-trifluoromethyl substituents on the phenyl ring, which confer enhanced electronegativity and steric effects. These features influence its reactivity and interaction with biological targets .

Comparative Analysis with Structural Analogs

To contextualize its properties, the compound is compared to related fluorinated β-keto esters:

The ortho-fluoro and meta-trifluoromethyl substitution in the target compound creates a distinct electronic environment compared to analogs with para- or ortho-trifluoromethyl groups. This configuration enhances dipole interactions and metabolic stability, critical for pharmaceutical applications .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves condensation reactions between trifluoromethyl-substituted phenols and ethyl acetoacetate. A generalized mechanism proceeds as follows:

-

Acid-Catalyzed Claisen Condensation:

Ethyl acetoacetate reacts with 2-fluoro-3-(trifluoromethyl)phenol under acidic conditions, forming the β-keto ester via nucleophilic acyl substitution.Yields vary between 40–70%, depending on solvent polarity and catalyst choice (e.g., vs. ) .

-

Purification Techniques:

Crude products are purified via column chromatography (silica gel, hexane:ethyl acetate eluent) or recrystallization from ethanol/water mixtures .

Material Science Applications

Polymer Additives

The compound’s thermal stability () and low dielectric constant () make it suitable as a crosslinking agent in fluoropolymer coatings. Blends with polyvinylidene fluoride (PVDF) exhibit 30% higher tensile strength compared to unmodified PVDF.

Surface Coatings

Incorporation into epoxy resins reduces water absorption by 50% due to the hydrophobic trifluoromethyl group. This property is leveraged in marine coatings to prevent biofouling.

Research Advancements and Future Directions

Medicinal Chemistry

Recent efforts focus on prodrug derivatization to enhance oral bioavailability. Ester hydrolysis in vivo releases the active β-keto acid, which showed a 3-fold increase in plasma half-life compared to the parent compound .

Computational Modeling

Density functional theory (DFT) calculations reveal that the ortho-fluoro group reduces the LUMO energy (), facilitating nucleophilic attacks at the β-keto position. This insight guides the design of more reactive analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume